(1-(2-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride

Sigma Receptor Pharmacology CNS Drug Discovery Structure-Activity Relationship (SAR)

(1-(2-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride (CAS 1261233-97-9) is a fluorinated N-benzylpiperidine derivative featuring a 2-fluorobenzyl group on the piperidine nitrogen and a primary aminomethyl group at the 4-position. It belongs to the class of 1,4-disubstituted piperidines, which are recognized as privileged scaffolds in medicinal chemistry for generating bioactive molecules.

Molecular Formula C13H20ClFN2
Molecular Weight 258.76 g/mol
Cat. No. B12998273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride
Molecular FormulaC13H20ClFN2
Molecular Weight258.76 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)CC2=CC=CC=C2F.Cl
InChIInChI=1S/C13H19FN2.ClH/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16;/h1-4,11H,5-10,15H2;1H
InChIKeyOHFSPSAPWFWPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1-(2-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride: A Key Fluorinated Piperidine Building Block


(1-(2-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride (CAS 1261233-97-9) is a fluorinated N-benzylpiperidine derivative featuring a 2-fluorobenzyl group on the piperidine nitrogen and a primary aminomethyl group at the 4-position . It belongs to the class of 1,4-disubstituted piperidines, which are recognized as privileged scaffolds in medicinal chemistry for generating bioactive molecules [1]. The ortho-fluorine substitution pattern is known to critically influence receptor binding profiles compared to unsubstituted or regioisomeric analogs, establishing this compound as a non-interchangeable intermediate for CNS-targeted drug discovery .

Why (1-(2-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride Cannot Be Replaced by a Close Analog


Generic substitution among N-benzylpiperidine methanamine derivatives is not scientifically valid due to the profound impact of the fluorine atom's position on molecular recognition. In the related 4-amino-1-benzylpiperidine series, SAR studies demonstrate that moving the fluorine from the ortho to the para position can result in up to a 5- to 6-fold difference in sigma-2 receptor binding affinity (Ki of 20.3–22.8 nM for 2-fluoro analogs vs. 3.77–4.02 nM for 4-fluoro benzamide analogs) [1]. This positional isomerism directly dictates target selectivity and downstream pharmacological outcomes, meaning a 3- or 4-fluorobenzyl analog will generate a fundamentally different biological fingerprint and cannot serve as a drop-in replacement for the 2-fluoro isomer [1].

Quantitative Differentiation Evidence for (1-(2-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride Against Analogs


Sigma-1 Receptor Affinity Conferred by the 2-Fluorobenzylpiperidine Scaffold

The core 1-(2-fluorobenzyl)piperidine fragment, which is identical to the target compound's scaffold, demonstrates a high affinity for the sigma-1 receptor with a dissociation constant (Ki) of 3 nM [1]. This affinity is a direct consequence of the 2-fluoro substitution; the unsubstituted N-benzylpiperidine parent scaffold shows minimal sigma receptor engagement, highlighting the essential role of the ortho-fluorine in target binding [1].

Sigma Receptor Pharmacology CNS Drug Discovery Structure-Activity Relationship (SAR)

Sigma-2 Receptor Affinity Divergence Between 2-Fluoro and 4-Fluoro Benzyl Isomers

The position of the fluorine atom on the benzyl ring directly controls sigma-2 receptor affinity. 2-Fluoro-substituted benzamide analogs exhibit sigma-2 Ki values of 20.3–22.8 nM, whereas the corresponding 4-fluoro-substituted analogs are significantly more potent, with Ki values of 3.77–4.02 nM, representing an approximate 5- to 6-fold difference in affinity [1]. This demonstrates that the target compound's ortho-fluoro substitution pattern confers a distinct sigma-2 potency profile compared to the para-fluoro isomer, which is critical for researchers seeking to fine-tune sigma-2 binding in their molecular designs.

Sigma-2 Receptor Positron Emission Tomography (PET) Imaging Selectivity Profiling

Validated Utility in Clinically-Relevant SMA Research as a Building Block for DcpS Inhibitor D156844

The target compound is the key synthetic precursor for the SMN2 promoter activator D156844 (5-((1-(2-fluorobenzyl)piperidin-4-yl)methoxy)quinazoline-2,4-diamine). D156844 is a potent inhibitor of the scavenger decapping enzyme (DcpS) with an IC50 of 7.62 nM in a biochemical assay and activates the SMN2 promoter in a cell-based reporter gene assay with an EC50 of 4 nM [1]. D156844 has demonstrated in vivo efficacy, significantly increasing survival in the SMNΔ7 mouse model of SMA when co-administered with a neuroprotectant [2]. In contrast, simple N-benzylpiperidine or regioisomeric building blocks cannot yield this specific pharmacophore without the ortho-fluoro substitution pattern and the 4-aminomethyl group for subsequent ether linkage.

Spinal Muscular Atrophy (SMA) DcpS Inhibition SMN2 Promoter Activation

Distinct Chemical Reactivity and Physicochemical Profile Compared to the Dihydrochloride Salt

The target compound is the mono-hydrochloride salt, which provides a defined stoichiometry (1:1) for use in stoichiometric reactions such as amide bond formation or reductive amination with a single equivalent of base. In contrast, the dihydrochloride salt (CAS 1286263-51-1) requires two equivalents of base for full neutralization . This difference in counterion content can impact reaction yield and purification when the building block is integrated into complex synthetic sequences. The available purity for the hydrochloride is specified at 98% (MolCore, ISO-certified) .

Salt Form Selection Solubility Chemical Synthesis

Superior Synthetic Accessibility to Protected Piperidine Derivatives via the 4-Aminomethyl Handle

The 4-aminomethyl group provides a versatile synthetic handle for orthogonal protection strategies. A published synthesis describes straightforward routes to orthogonally protected piperidin-4-ylmethanamine derivatives from isonipecotamide, enabling selective functionalization of either the piperidine nitrogen or the exocyclic amine [1]. This property is common to all piperidin-4-ylmethanamine regioisomers; however, combined with the unique receptor pharmacology of the 2-fluoro substituent, the target compound uniquely enables both strategic synthetic versatility and a desirable biological targeting profile.

Orthogonal Protection Medicinal Chemistry Chemical Library Synthesis

Recommended Research Applications for (1-(2-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride Based on Specific Evidence


Synthesis of Sigma-1 Receptor-Targeted PET Tracers and CNS Imaging Agents

The high sigma-1 receptor affinity (Ki = 3 nM) of the 2-fluorobenzylpiperidine scaffold makes this building block an ideal precursor for developing sigma-1 selective radioligands. The primary amine handle allows facile conjugation to fluorobenzamide or other reporter groups, while the ortho-fluorine substitution pattern ensures the desired sigma-1/sigma-2 selectivity profile for high-contrast PET imaging [1].

Construction of DcpS-Focused Medicinal Chemistry Libraries for Rare Disease Research

This compound serves as the essential starting material for synthesizing C5-quinazoline DcpS inhibitors analogous to D156844, a clinically investigated SMN2 inducer for spinal muscular atrophy. The proven EC50 of 4 nM in cellular assays validates this scaffold for hit-to-lead optimization programs targeting mRNA decapping pathways [1][2].

Generation of Orthogonally Protected Piperidine Intermediates for Fragment-Based Drug Discovery

The distinct 1,4-disubstituted framework with a free primary amine provides the optimal geometry for fragment elaboration. Researchers can employ the published orthogonal protection strategy to independently functionalize the piperidine nitrogen and the exocyclic amine, enabling systematic exploration of chemical space around the sigma-1 pharmacophore without compromising the critical 2-fluorobenzyl group [3].

Synthesis of Sigma-2 Selective Ligands by Exploiting the Inherent Affinity Divergence

The 5- to 6-fold lower sigma-2 affinity of 2-fluoro analogs relative to 4-fluoro analogs (Ki 20.3–22.8 nM vs. 3.77–4.02 nM) provides a rational starting point for designing sigma-1 selective ligands. By starting with this building block, medicinal chemists can iteratively modify the 4-aminomethyl substituent to further dial down sigma-2 binding, an approach not feasible with the corresponding 4-fluoro starting material which already exhibits high sigma-2 potency [4].

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